N-benzyl-3-bromo-4-methylbenzamide
Description
N-Benzyl-3-bromo-4-methylbenzamide is a benzamide derivative featuring a bromine atom at the 3-position, a methyl group at the 4-position of the aromatic ring, and an N-benzyl substituent on the amide nitrogen.
Properties
Molecular Formula |
C15H14BrNO |
|---|---|
Molecular Weight |
304.18 g/mol |
IUPAC Name |
N-benzyl-3-bromo-4-methylbenzamide |
InChI |
InChI=1S/C15H14BrNO/c1-11-7-8-13(9-14(11)16)15(18)17-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,18) |
InChI Key |
MYPXIAZQOJNYND-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2=CC=CC=C2)Br |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2=CC=CC=C2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Benzamide Derivatives
Structural and Functional Group Variations
The table below highlights key structural differences between N-benzyl-3-bromo-4-methylbenzamide and related compounds:
Abbreviations : EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group.
Key Observations:
Substituent Positioning :
- Bromine at the 3-position (target compound) vs. 4-position (’s 4-bromo derivative) alters electronic effects and steric accessibility. For instance, 3-bromo substitution may enhance ortho/para-directed reactivity in electrophilic substitutions compared to 4-bromo analogs .
- The 4-methyl group in the target compound provides steric hindrance and moderate electron donation, contrasting with 4-hydroxy (’s 3a) or 4-methoxy () groups, which exhibit stronger H-bonding or polarity .
Functional Group Impact :
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